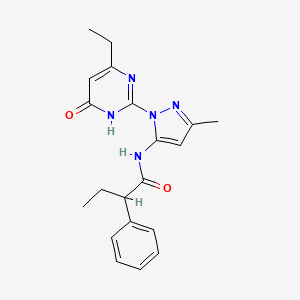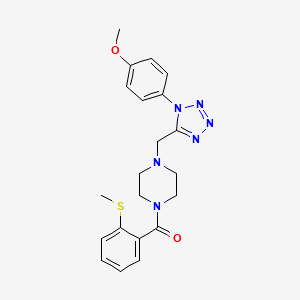
Schembl22415004
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Schembl22415004 is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a unique mechanism of action that makes it useful for a wide range of experiments. In
Mechanism of Action
Schembl22415004 works by inhibiting the activity of the protein kinase CHK1. This protein is involved in the regulation of the cell cycle and DNA damage response. By inhibiting CHK1, Schembl22415004 can induce cell death and prevent the repair of damaged DNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of Schembl22415004 are complex and depend on the specific experimental conditions. In general, this compound has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. It has also been shown to have neuroprotective effects in models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using Schembl22415004 in lab experiments is its high specificity for CHK1. This allows researchers to study the specific effects of inhibiting this protein without interfering with other cellular processes. However, one limitation of using this compound is its potential toxicity. Careful dosing and monitoring are required to ensure that the compound does not cause harm to experimental subjects.
Future Directions
There are many potential future directions for research on Schembl22415004. One area of interest is the development of novel cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Another area of interest is the study of the compound's neuroprotective effects and its potential applications in the treatment of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of Schembl22415004 and to optimize its use in lab experiments.
Synthesis Methods
Schembl22415004 can be synthesized using a variety of methods. One common method involves the reaction of 2-chloro-5-nitropyridine with 2-aminobenzylamine in the presence of a palladium catalyst. This method yields Schembl22415004 in high purity and yield.
Scientific Research Applications
Schembl22415004 has a wide range of potential applications in scientific research. It has been shown to be useful in the study of various biological processes, including apoptosis, cell cycle regulation, and DNA damage response. Additionally, it has been used in the development of novel cancer therapies and in the study of neurological disorders.
properties
IUPAC Name |
(10S,13S,16R)-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O3/c1-13-10-18-16-5-4-14-11-15(24)6-8-21(14,2)17(16)7-9-22(18,3)20(13)19(25)12-23/h6-8,11,13,16,18,20,23H,4-5,9-10,12H2,1-3H3/t13-,16?,18?,20?,21+,22+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWCZYPVHAHXQX-YJJZTOPOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CO)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2C3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2(C1C(=O)CO)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 138105992 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2440150.png)
![ethyl 4-({[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2440151.png)
![2-[1-(Benzotriazol-1-yl)ethyl]-6-methylphenol](/img/structure/B2440154.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2440158.png)



![2-(naphthalen-1-yl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2440168.png)
